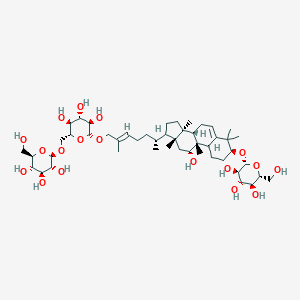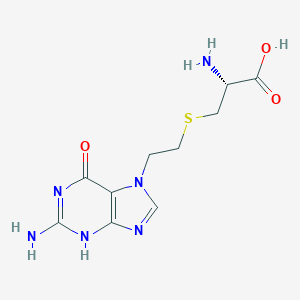
1-(Guan-1-yl)-2-(cystein-S-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Guan-1-yl)-2-(cystein-S-yl)ethane, commonly known as ethylguanidine cysteine (EGC), is a naturally occurring compound that has gained attention in recent years due to its potential therapeutic properties. EGC is a product of the reaction between guanidine and cysteine, which occurs naturally in the human body.
Mecanismo De Acción
The mechanism of action of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane is not fully understood. However, it is believed that 1-(Guan-1-yl)-2-(cystein-S-yl)ethane exerts its therapeutic effects by scavenging free radicals, reducing inflammation, and protecting against oxidative stress. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been shown to inhibit the activity of certain enzymes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
1-(Guan-1-yl)-2-(cystein-S-yl)ethane has been found to have several biochemical and physiological effects, including the ability to scavenge free radicals, reduce inflammation, and protect against oxidative stress. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Guan-1-yl)-2-(cystein-S-yl)ethane in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation of using 1-(Guan-1-yl)-2-(cystein-S-yl)ethane is its potential toxicity at high doses. Therefore, careful consideration must be given to the dosage and administration of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane. These include further investigation into its mechanism of action, as well as its potential to treat various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane for therapeutic use.
Métodos De Síntesis
1-(Guan-1-yl)-2-(cystein-S-yl)ethane can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1-(Guan-1-yl)-2-(cystein-S-yl)ethane involves the reaction of guanidine and cysteine in the presence of a reducing agent. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between guanidine and cysteine.
Aplicaciones Científicas De Investigación
1-(Guan-1-yl)-2-(cystein-S-yl)ethane has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 1-(Guan-1-yl)-2-(cystein-S-yl)ethane has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
106947-24-4 |
|---|---|
Nombre del producto |
1-(Guan-1-yl)-2-(cystein-S-yl)ethane |
Fórmula molecular |
C10H14N6O3S |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1 |
Clave InChI |
SXOJTGXFMQPGOS-YFKPBYRVSA-N |
SMILES isomérico |
C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N |
SMILES canónico |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N |
Sinónimos |
1-(guan-1-yl)-2-(cystein-S-yl)ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
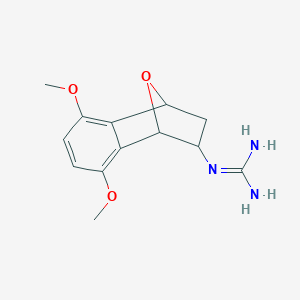
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
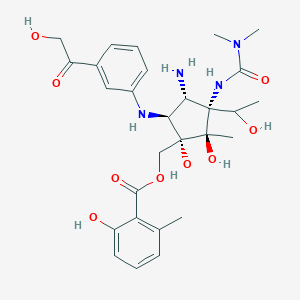

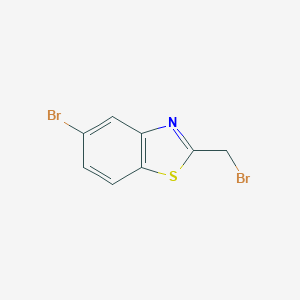

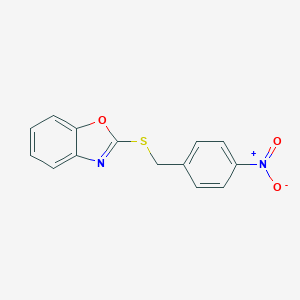
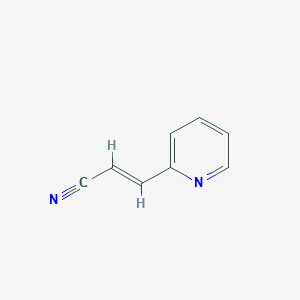
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)

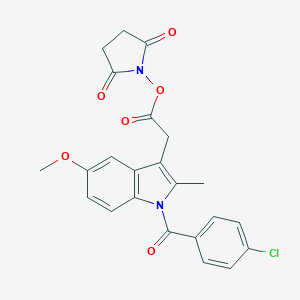
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
